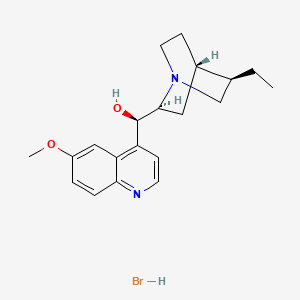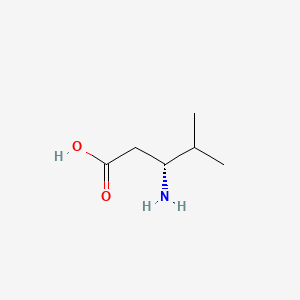
4-Dimethylamino-3,5-xylenol
Descripción general
Descripción
4-Dimethylamino-3,5-xylenol is a chemical compound with the CAS number 6120-10-1 . It has been mentioned in the Carcinogenic Potency Database .
Synthesis Analysis
A paper discusses the application of catalysts in the synthesis of a compound similar to 4-Dimethylamino-3,5-xylenol . The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides .Molecular Structure Analysis
4-Dimethylamino-3,5-xylenol contains a total of 27 bonds; 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), and 1 aromatic hydroxyl . It also contains a total of 27 atoms; 15 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .Chemical Reactions Analysis
A study discusses the metabolism of 4-dimethylamino-3,5-xylyl methylcarbamate, a compound related to 4-Dimethylamino-3,5-xylenol . The study suggests that the biochemical reactions involved in the decomposition of this compound are much the same in all biological systems studied .Aplicaciones Científicas De Investigación
Insecticide
“4-Dimethylamino-3,5-xylenol” is an active ingredient in Zectran®, a broad-spectrum insecticide . It has been shown to be very effective and has residual insecticidal properties on inert surfaces . It is also systemically toxic to insects .
Metabolism Studies
This compound has been used in studies to understand its fate in the environment . A considerable body of information regarding its decomposition in living organisms has accumulated in the literature . The identified reaction products do not differ significantly whether found in plants, animals, insects, soils, or as a result of in vitro use of enzyme systems .
Pesticide Residue Analysis
“4-Dimethylamino-3,5-xylenol” has been successfully chromatographed on Chromosorb W support, surface-modified with Carbowax 20M . This method has been used for the direct chromatography of some N-Methylcarbamate pesticides .
Environmental Contamination & Toxicology
The compound has been studied for its environmental contamination and toxicology . Understanding the decomposition of this compound in biological systems is crucial for its safe and efficient use .
Biochemical Reactions
A variety of different reactions are postulated to take place based on the identity of mexacarbate metabolites which have been characterized: oxidative N-demethylation, deamination, hydrolysis, and conjugation .
Plant Metabolism
The degradation pattern for mexacarbate in plants (beans, broccoli, corn, soybeans) appears to proceed initially in both directions . Every identified metabolite has been found in plants, providing strong evidence in support of this proposal .
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
It is known that the compound undergoes various reactions such as oxidative n-demethylation, deamination, hydrolysis, and conjugation . These reactions lead to the formation of several metabolites .
Action Environment
It is known that the compound is a broad-spectrum insecticide, indicating that it may be affected by factors such as temperature, ph, and presence of other chemicals .
Propiedades
IUPAC Name |
4-(dimethylamino)-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-5-9(12)6-8(2)10(7)11(3)4/h5-6,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPBVLUEICLBOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020503 | |
| Record name | 4-Dimethylamino-3,5-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylamino-3,5-xylenol | |
CAS RN |
6120-10-1 | |
| Record name | 4-(Dimethylamino)-3,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6120-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Dimethylamino-3,5-xylenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006120101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(dimethylamino)-3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Dimethylamino-3,5-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dimethylamino)-3,5-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-DIMETHYLAMINO-3,5-XYLENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY8990GQTI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of radiolabeling 4-dimethylamino-3,5-xylenol in insecticide research?
A: Radiolabeling 4-dimethylamino-3,5-xylenol, specifically with Carbon-14, allows researchers to track the compound's fate in the environment and biological systems []. This is crucial for understanding how the insecticide, Zectran, and its metabolite, 4-dimethylamino-3,5-xylenol, persist, degrade, and potentially interact with non-target organisms. By incorporating C14 into the methyl or carbonyl group of the N-methylcarbamate structure, scientists can efficiently study its absorption, distribution, metabolism, and excretion pathways. This information is vital for assessing the insecticide's environmental impact and potential risks. []
Q2: Are there analytical methods available to detect residues of 4-dimethylamino-3,5-xylenol?
A: Yes, research has explored the use of luteoarsenotungstic acid for determining residual amounts of both 4-dimethylamino-3,5-xylyl methylcarbamate (Zectran) and its metabolite, 4-dimethylamino-3,5-xylenol []. This suggests that analytical techniques are being developed to monitor the presence and potential accumulation of this compound in various matrices, which is essential for evaluating its safety and environmental impact. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-fluorophenyl)sulfonyl-4-piperidinyl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone](/img/structure/B1221145.png)




![2-[Oxo-(2-phenylethylamino)methyl]-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1221153.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B1221155.png)
![1-[(5-Bromo-2-thienyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B1221159.png)
![N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide](/img/structure/B1221160.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B1221161.png)

![2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1221163.png)
![2-[2-(1,3-Benzothiazol-2-ylsulfonyl)ethylthio]-4,6-dimethyl-3-pyridinecarbonitrile](/img/structure/B1221164.png)
![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B1221165.png)